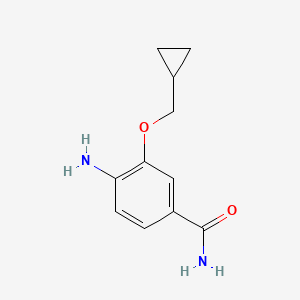

4-Amino-3-cyclopropylmethoxybenzamide

Overview

Description

4-Amino-3-cyclopropylmethoxybenzamide (4-ACPMB) is an important organic chemical compound that has been widely studied for its various applications in scientific research. 4-ACPMB is a derivative of benzamide, which is an amide of benzene, and is used as a versatile building block in organic synthesis, due to its unique cyclopropyl group. 4-ACPMB is used in a variety of scientific research applications, ranging from drug discovery to studies of the biochemical and physiological effects of compounds.

Scientific Research Applications

Polymer Synthesis and Characterization

4-Amino-3-cyclopropylmethoxybenzamide derivatives have been utilized in the synthesis and characterization of novel polymeric materials. For instance, new diamines incorporating similar structural motifs have been polymerized with various dianhydrides to create a range of polyimides. These polymers exhibit significant solubility in common organic solvents and display thermal stability, with degradation temperatures ranging from 240°C to 550°C, making them potentially useful for advanced materials applications (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).

Anticonvulsant Activity

Derivatives of 4-aminobenzamides have been synthesized and tested for their anticonvulsant properties. These compounds were evaluated in mice against seizures induced by electroshock and pentylenetetrazole, demonstrating that some derivatives, such as 4-amino-N-amylbenzamide, possess significant anticonvulsant efficacy with a protective index indicating their potential for further development as therapeutic agents (Clark et al., 1984).

DNA Repair and Cellular Response

Studies involving similar aminobenzamide compounds, like 3-aminobenzamide, have explored their role in DNA repair mechanisms and cellular responses to damage. These compounds have been shown to inhibit poly(ADP-ribose) synthetase, an enzyme involved in the repair of DNA damage, thereby influencing cellular responses to ionizing radiation and alkylating agents. This suggests potential applications in understanding and modulating cellular repair processes (Ben-hur, Chen, & Elkind, 1985).

Electropolymerization and Sensor Development

Electropolymerization studies involving amino-substituted benzamides, related to this compound, have led to the development of polymer films for use as electrochemical transducers. These films have potential applications in the initial development of sensors, such as immunosensors for detecting specific biomarkers or diseases, demonstrating the versatility of these compounds in bioanalytical applications (Santos et al., 2019).

Safety and Hazards

The safety data sheet for a similar compound, 4-Amino-3-hydroxybenzoic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment as required, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

properties

IUPAC Name |

4-amino-3-(cyclopropylmethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c12-9-4-3-8(11(13)14)5-10(9)15-6-7-1-2-7/h3-5,7H,1-2,6,12H2,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LORQOZXREOOAKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(C=CC(=C2)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

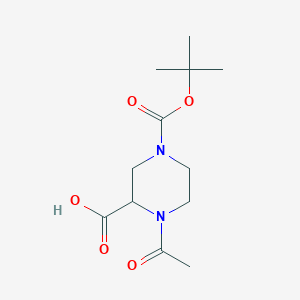

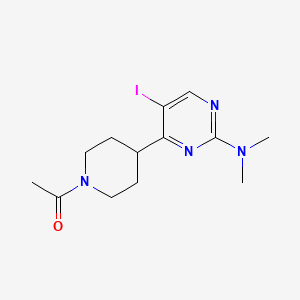

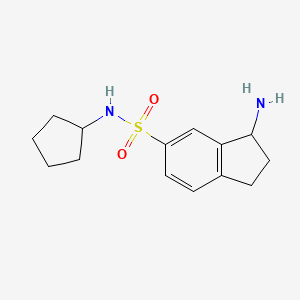

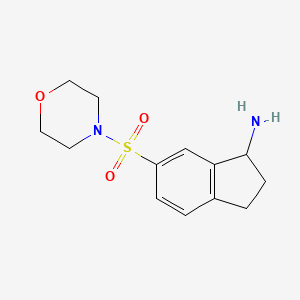

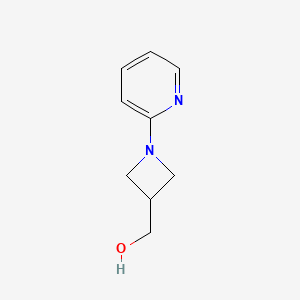

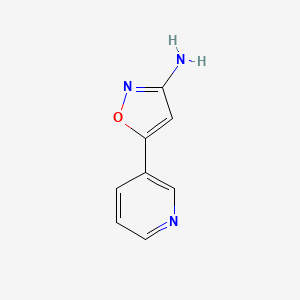

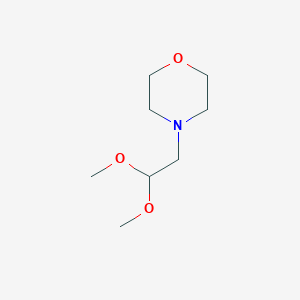

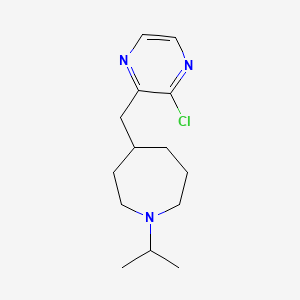

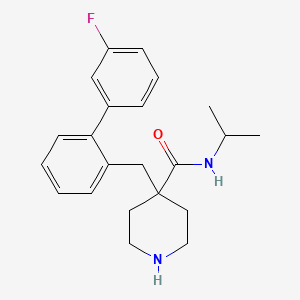

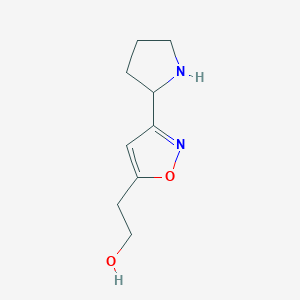

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1401017.png)

![1-[7-[(E)-2-(dimethylamino)vinyl]-2-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B1401018.png)

![Methyl [1-(chloroacetyl)-3-oxopyrazolidin-4-yl]acetate](/img/structure/B1401019.png)

![2-Cyclohexyl-5,6-dimethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B1401023.png)